Miracil A
Description
Miracil A (1-N-β-diethylaminoethylamino-4-methyl-xanthone) is a synthetic xanthone derivative first synthesized by Mauss in 1938 . Early studies identified its schistosomicidal activity against Schistosoma mansoni in experimental mouse models, though its efficacy was modest compared to later derivatives . Structurally, this compound features a xanthone core (dibenzo-γ-pyrone) with a methyl group at the 4-position and a diethylaminoethylamino side chain at the 1-position (Fig. 1). This compound served as the foundational structure for developing more potent antischistosomal agents, including Miracil D (Lucanthone) .
Properties
CAS No. |
3569-84-4 |
|---|---|
Molecular Formula |
C20H24N2O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-[2-(diethylamino)ethylamino]-4-methylxanthen-9-one |
InChI |
InChI=1S/C20H24N2O2/c1-4-22(5-2)13-12-21-16-11-10-14(3)20-18(16)19(23)15-8-6-7-9-17(15)24-20/h6-11,21H,4-5,12-13H2,1-3H3 |
InChI Key |
KHMPNHDYZSKNGR-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)C)OC3=CC=CC=C3C2=O |
Canonical SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)C)OC3=CC=CC=C3C2=O |
Other CAS No. |
3569-84-4 |
Synonyms |
miracil A |
Origin of Product |
United States |
Comparison with Similar Compounds
Miracil D (Lucanthone)
Miracil D (1-diethylaminoethylamino-4-methyl-10-thiaxanthenone) is a thioxanthone derivative and the most prominent analogue of Miracil A. Key differences include:
- Core Structure: Miracil D replaces the oxygen atom in the xanthone core with sulfur, forming a thioxanthenone (dibenzo-γ-thiopyrone) .
- Side Chain: Both compounds share the diethylaminoethylamino side chain, critical for DNA interaction .
Mechanistic Differences :
- DNA Binding: Miracil D intercalates into DNA, stabilizing the double helix (raising DNA melting temperature by 15°C) and inhibiting RNA synthesis in Bacillus subtilis at 20 µg/mL . This compound’s xanthone core likely exhibits weaker DNA binding due to reduced planarity compared to the sulfur-containing thioxanthenone .
- Enzyme Inhibition: Miracil D inhibits apurinic endonuclease-1 (APE1) and topoisomerases I/II, contributing to its antitumor and antibacterial effects .
Efficacy and Toxicity :
- Miracil D demonstrated superior schistosomicidal and antitumor activity with minimal hematological or gastrointestinal toxicity, unlike actinomycin D . This compound’s lower potency and lack of clinical adoption suggest either reduced efficacy or unfavorable toxicity .
Hycanthone
Hycanthone, a hydroxylated metabolite of Miracil D, exhibits enhanced antischistosomal activity and reduced toxicity . Unlike this compound, Hycanthone’s metabolic activation (via sulfoxidation) is critical for its mechanism, highlighting the importance of pharmacokinetic optimization in derivative design .
Actinomycin D
Structure-Activity Relationship (SAR) Insights
Key structural determinants of activity identified across Miracil derivatives include:
Side Chain: The proximal nitrogen in the diethylaminoethylamino side chain is essential for DNA phosphate backbone interaction . Methyl substitution here abolishes activity in Miracil D derivatives .
Core Modifications: Thioxanthenone (Miracil D) enhances DNA intercalation vs. xanthone (this compound) due to sulfur’s electronegativity and planarity . Chlorination at the 6-position (e.g., 6-chloro-Miracil D) retains activity, suggesting tolerance for hydrophobic substituents .
4-Position Methyl Group :
Resistance and Metabolism
Resistance Profiles
- Miracil D-resistant leukemia L1210 cells exhibit cross-resistance to cyclophosphamide and 6-thioguanine, implicating shared metabolic pathways (e.g., activation via SKF 525-A-sensitive enzymes) .
Metabolic Activation
- Miracil D is metabolized to Miracil X (sulfoxide), a schistosomicidally active metabolite excreted in urine .
Tables
Table 1: Structural and Functional Comparison of this compound and Analogues
Table 2: Key SAR Findings in Miracil Derivatives
Q & A
Basic Research Questions
Q. What standardized experimental models are recommended for evaluating Miracil A’s anti-parasitic efficacy?
- Methodology : Use in vitro assays (e.g., larval motility inhibition, egg hatching suppression) combined with in vivo rodent models (e.g., Schistosoma mansoni-infected mice) to assess dose-response relationships. Endpoints should include parasite burden reduction (quantified via fecal egg counts) and histopathological analysis of liver/gut tissues. Ensure consistency in parasite strains and host genetics across studies to minimize variability .
- Data Tools : Apply ANOVA for dose-response comparisons and Kaplan-Meier survival analysis for longitudinal efficacy studies.
Q. How should researchers design toxicity studies for this compound to balance efficacy and safety?
- Methodology : Conduct acute and subchronic toxicity tests in rodent models, monitoring hematological, hepatic, and renal biomarkers. Use a tiered approach:
Acute toxicity: Single-dose escalation with LD50 determination.
Subchronic toxicity: 28-day repeated dosing with histopathology.
- Compare results to historical data from structurally related compounds (e.g., Miracil D’s hepatotoxicity profile) to identify structure-activity relationships .
Q. What are the best practices for synthesizing and characterizing this compound in preclinical studies?
- Methodology : Optimize synthetic routes (e.g., nitro reduction of Miracil D analogs) and validate purity via HPLC-MS and NMR. Report yield, enantiomeric excess (if applicable), and stability under physiological conditions (pH 7.4, 37°C). Reference pharmacopeial guidelines for impurity thresholds .
Advanced Research Questions
Q. How can contradictions in this compound’s pharmacokinetic (PK) data across studies be resolved?
- Methodology : Perform a meta-analysis of PK parameters (e.g., Cmax, AUC, half-life) across species, controlling for variables like formulation (salt vs. free base), administration route, and analytical methods (LC-MS vs. ELISA). Use mixed-effects models to account for interspecies variability and publication bias .
- Example Conflict : If Study A reports rapid renal clearance in primates but Study B observes prolonged hepatic retention in rodents, evaluate species-specific cytochrome P450 activity or protein-binding differences .
Q. What strategies address inconsistent anti-parasitic efficacy of this compound in field vs. lab settings?
- Methodology : Conduct controlled field trials in endemic regions with parallel lab assays. Variables to isolate:
- Host immune status (lab animals vs. immunocompromised populations).
- Parasite genetic diversity (lab-maintained vs. wild strains).
- Environmental factors (temperature, co-infections).
Q. How can researchers optimize combination therapies involving this compound to overcome drug resistance?
- Methodology : Apply checkerboard assays or isobolographic analysis to identify synergistic partners (e.g., praziquantel or artemisinin derivatives). Validate resistance mechanisms via genomic sequencing of field-isolated parasites pre/post-treatment. Prioritize compounds with non-overlapping toxicity profiles .
Q. What statistical approaches are recommended for analyzing contradictory clinical trial outcomes?
- Methodology : Use Bayesian hierarchical models to reconcile divergent efficacy results (e.g., 60% cure rate in Trial X vs. 30% in Trial Y). Incorporate covariates like patient adherence, diagnostic accuracy (egg count vs. PCR), and regional parasite drug sensitivity. Sensitivity analysis can quantify the impact of missing data .
Methodological Frameworks
-
Experimental Design : Align with PICOT criteria (Population, Intervention, Comparison, Outcome, Timeframe) for clinical studies . For example:
- Population: Schistosoma haematobium-infected adults in Sub-Saharan Africa.
- Intervention: this compound (200 mg/day) vs. placebo.
- Outcome: Reduction in hematuria and egg positivity at 12 weeks.
-
Data Contradiction Analysis : Follow the TRIAGE framework:
Key Data Parameters to Report
| Parameter | In Vitro Studies | In Vivo/Clinical Studies |
|---|---|---|
| Dosage | IC50/EC50 values | mg/kg (animal) or mg/day (human) |
| Efficacy Metrics | % Larval motility inhibition | Fecal egg reduction rate |
| Toxicity | Selectivity index (IC50 host cell/IC50 parasite) | ALT/AST levels, creatinine clearance |
| PK/PD | Plasma protein binding % | AUC0-24, Cmax, half-life |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
